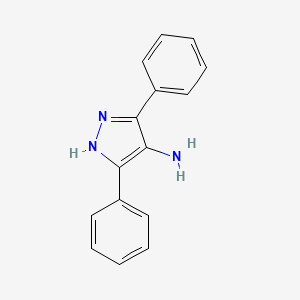

3,5-diphenyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 3,5-diphenyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diphenyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5272-85-5 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-ethyl-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16) |

InChI Key |

AWLIVDSCPPTBKR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)N |

Canonical SMILES |

CCNC(=O)C1=CC2=CC=CC=C2C=C1O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Synthesis and Characterization of 3,5-diphenyl-1H-pyrazol-4-amine: A Core Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its remarkable therapeutic versatility is underscored by its presence in a wide array of approved drugs, spanning indications from inflammation and cancer to infectious diseases and neurological disorders.[3] The unique electronic properties of the pyrazole ring, featuring both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow for a diverse range of intermolecular interactions, making it an exceptional pharmacophore for engaging with biological targets.[1] The strategic functionalization of the pyrazole ring, particularly with amino groups, has proven to be a highly effective strategy in drug discovery, yielding compounds with enhanced biological activity and tailored pharmacological profiles.[4] Among these, the 3,5-diphenyl-1H-pyrazol-4-amine scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. The presence of the two phenyl rings at the 3 and 5 positions provides a rigid and sterically defined framework that can be further modified to optimize target binding, while the amino group at the 4-position offers a key site for derivatization to modulate physicochemical properties and biological activity.

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 3,5-diphenyl-1H-pyrazol-4-amine, offering valuable insights for researchers and drug development professionals working at the forefront of medicinal chemistry.

Synthesis of 3,5-diphenyl-1H-pyrazol-4-amine: A Two-Step Approach

The synthesis of 3,5-diphenyl-1H-pyrazol-4-amine is most effectively achieved through a robust two-step synthetic sequence, commencing with the commercially available 3,5-diphenyl-1H-pyrazole. This strategy involves an initial electrophilic nitration at the C4 position of the pyrazole ring, followed by a subsequent reduction of the introduced nitro group to the desired primary amine.

Step 1: Nitration of 3,5-diphenyl-1H-pyrazole

The introduction of a nitro group at the C4 position of the 3,5-diphenyl-1H-pyrazole core is a critical first step. This is typically accomplished through an electrophilic aromatic substitution reaction using a potent nitrating agent.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a classic and effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Solvent: Sulfuric acid often serves as both the catalyst and the solvent, providing a highly polar medium to facilitate the reaction.

-

Temperature Control: The nitration of aromatic compounds is an exothermic process. Maintaining a low temperature (typically 0-5 °C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-diphenyl-1H-pyrazole in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 4-nitro-3,5-diphenyl-1H-pyrazole.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Reduction of 4-Nitro-3,5-diphenyl-1H-pyrazole

The final step in the synthesis is the reduction of the nitro group of 4-nitro-3,5-diphenyl-1H-pyrazole to the corresponding primary amine. Several reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and scale.

Causality Behind Experimental Choices:

-

Reducing Agent: A common and effective method for the reduction of aromatic nitro compounds is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine hydrate or hydrogen gas. This catalytic hydrogenation is generally clean and high-yielding. An alternative is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

-

Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation with hydrazine hydrate, ethanol or methanol are commonly used. For metal/acid reductions, an aqueous acidic solution is employed.

-

Reaction Monitoring: The progress of the reduction can be monitored by TLC, observing the disappearance of the starting nitro compound and the appearance of the more polar amine product.

Experimental Protocol (Catalytic Hydrogenation):

-

To a solution of 4-nitro-3,5-diphenyl-1H-pyrazole in ethanol, add a catalytic amount of 10% palladium on carbon.

-

To this suspension, add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

After the addition is complete, reflux the reaction mixture for a few hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,5-diphenyl-1H-pyrazol-4-amine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Structural Elucidation and Physicochemical Properties

The unambiguous identification and characterization of 3,5-diphenyl-1H-pyrazol-4-amine are paramount for its use in further research and development. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings (typically in the range of 7.0-8.0 ppm), a broad singlet for the NH₂ protons (which may be exchangeable with D₂O), and a broad singlet for the pyrazole N-H proton (also exchangeable). |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings and the pyrazole core. The chemical shifts of the pyrazole carbons will be indicative of their electronic environment. |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the pyrazole N-H, as well as C-H stretching of the aromatic rings and C=C and C=N stretching vibrations of the heterocyclic and aromatic systems. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₃N₃, M.W. 235.28 g/mol ). Fragmentation patterns can provide further structural information. |

Potential Applications in Drug Discovery

While specific biological activity data for 3,5-diphenyl-1H-pyrazol-4-amine is not extensively reported in the public domain, the broader class of aminopyrazole derivatives has demonstrated a wide range of pharmacological activities, suggesting significant potential for this core scaffold.

-

Anti-tubercular Activity: Several pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis.[5] The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold, a close structural analog, has been investigated for its anti-tubercular properties.[5]

-

Anticancer Activity: The pyrazole nucleus is a common feature in many anticancer agents. Derivatives of 3,5-diaryl pyrazoles have been evaluated for their growth inhibition activity against various cancer cell lines, including prostate cancer.[6]

-

Antimicrobial Activity: The pyrazole scaffold has been incorporated into molecules with broad-spectrum antibacterial and antifungal activities.[4]

The 3,5-diphenyl-1H-pyrazol-4-amine core serves as an excellent starting point for the generation of compound libraries for screening against various biological targets. The primary amine at the C4 position is a versatile handle for the introduction of a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Conclusion

The 3,5-diphenyl-1H-pyrazol-4-amine scaffold represents a valuable and strategically important building block in the field of medicinal chemistry. Its synthesis, achievable through a reliable and scalable two-step process, provides access to a core structure with significant potential for derivatization. The insights provided in this technical guide regarding its synthesis, characterization, and potential applications are intended to empower researchers and drug development professionals to further explore the therapeutic promise of this privileged heterocyclic system. The continued investigation of this and related pyrazole derivatives is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci.2023 , 24(9), 7834. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Future Journal of Pharmaceuticals and Health Sciences2024 , 4(1), 1-15. [Link]

-

Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorg. Med. Chem. Lett.2014 , 24(13), 2876-2880. [Link]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research2012 , 4(1), 450-453. [Link]

-

Synthesis of 3,5-Diphenyl-1H-Pyrazoles. Request PDF on ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances2015 , 5(1), 589-594. [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank2009 , 2009(4), M626. [Link]

-

(Z)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine N-oxide. Acta Crystallographica Section E: Structure Reports Online2011 , 67(8), o2041. [Link]

-

or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles with local anesthetic, analgesic and platelet antiaggregating activities. Il Farmaco1992 , 47(6), 775-792. [Link]

-

Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Asian Journal of Pharmacy and Pharmacology2021 , 7(1), 1-7. [Link]

-

Novel 3,5-Diaryl-4,5-dihydro-1H-pyrazole Derivatives: Synthesis, Antioxidant, Antimicrobial and Docking Study Against Glucosamine-6-phosphate Synthase. ResearchGate. [Link]

-

Antibacterial Activity Estimation of New Pyrazole Compounds. International Journal of Pharmaceutical Sciences Review and Research2021 , 69(1), 1-5. [Link]

-

Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie2021 , 354(12), e2100225. [Link]

-

¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. [Link]

-

Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.GOV. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank2018 , 2018(2), M988. [Link]

-

Direct nitration of five membered heterocycles. ARKIVOC2005 , (iii), 179-191. [Link]

-

Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. J. Chem. Soc.1949 , 1637-1640. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2018 , 23(1), 134. [Link]

-

Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica2012 , 59(1), 143-150. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitro-type Nitrating Reagent. J. Am. Chem. Soc.2022 , 144(34), 15577–15589. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. ResearchGate. [Link]

-

Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Anticancer Agents Med Chem2017 , 17(10), 1433-1442. [Link]

-

Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers. [Link]

- CN102250007A - Preparation method of 3,4-binitropyrazole.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Int. J. Mol. Sci.2021 , 22(19), 10769. [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]

-

Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances2022 , 12(1), 1-17. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-diphenyl-1H-pyrazol-4-amine CAS number 2845-63-8 properties

CAS Number: 2845-63-8 Synonyms: 4-Amino-3,5-diphenylpyrazole; 3,5-Diphenyl-4-aminopyrazole Document Type: Technical Monograph & Experimental Protocol Version: 2.0 (2026)

Executive Summary

3,5-Diphenyl-1H-pyrazol-4-amine (CAS 2845-63-8) represents a "privileged scaffold" in medicinal chemistry and materials science. Unlike its 3,5-dimethyl analogues, the diphenyl substitution pattern confers significant lipophilicity and

This guide deviates from standard catalog descriptions to provide a researcher-centric workflow. We focus on the isonitroso-intermediate synthesis route , which offers superior regiocontrol compared to direct nitration methods, and detail the critical reactivity profiles for downstream derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| Molecular Formula | C | High nitrogen content scaffold |

| Molecular Weight | 235.29 g/mol | Fragment-like space for drug discovery |

| Structure | Pyrazole ring with phenyls at C3/C5, amine at C4 | Tautomeric equilibrium exists (1H vs 2H) |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 210–215 °C (Typical for class) | High crystallinity due to H-bonding/ |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar alkanes |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The C4-amine is less basic than aniline due to heteroaromatic electron withdrawal |

Synthetic Methodologies

Two primary routes exist for accessing CAS 2845-63-8.[1] The Nitrosation-Reduction Route is preferred for laboratory scale-up due to its avoidance of harsh nitrating conditions that could effect the phenyl rings.

Route A: The Isonitroso Strategy (Recommended)

This method utilizes

Step 1: Synthesis of 1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane)

If not purchased commercially.

-

Reagents: Acetophenone, Ethyl Benzoate, Sodium Hydride.

-

Mechanism: Claisen Condensation.

Step 2: Nitrosation to 2-Nitroso-1,3-diphenylpropane-1,3-dione

-

Protocol: Dissolve dibenzoylmethane in acetic acid. Cool to 0-5°C. Add aqueous NaNO

dropwise. -

Key Insight: The active methylene C2 is highly nucleophilic; nitrosation is rapid. The product often tautomerizes to the oxime (isonitroso) form.

Step 3: Cyclization to 4-Nitroso-3,5-diphenylpyrazole

-

Reagents: Hydrazine hydrate (N

H -

Conditions: Ethanol reflux, 2-4 hours.

-

Observation: The solution turns deep green/blue (characteristic of nitroso compounds) before precipitating the 4-nitroso pyrazole (often green or yellow solid depending on packing).

Step 4: Reduction to 3,5-Diphenyl-1H-pyrazol-4-amine

-

Reagents: SnCl

/ HCl (Classic) or H -

Protocol (SnCl

): Suspend the nitroso compound in EtOH/HCl. Add SnCl -

Workup: Neutralize with NaOH to precipitate the free amine. Critical: Perform under inert atmosphere (Ar/N

) as the electron-rich amine oxidizes easily.

Visualization: Synthesis Logic

Figure 1: The Isonitroso Route provides regioselective access to the 4-amino derivative without competing nitration on the phenyl rings.

Reactivity & Derivatization

The 4-amino group is the "warhead" for further chemical modification. Its nucleophilicity is modulated by the adjacent nitrogen atoms of the pyrazole ring.

A. Schiff Base Formation (Hole Transport Materials)

Reaction with aromatic aldehydes yields highly conjugated imines (azomethines).

-

Application: These derivatives are used in organic light-emitting diodes (OLEDs) due to their high thermal stability and hole mobility.

-

Protocol: Reflux amine (1 eq) + Ar-CHO (1 eq) in Ethanol with catalytic acetic acid.

B. Acylation (Amide Synthesis)

Reaction with acid chlorides or anhydrides.

-

Selectivity: The exocyclic 4-NH

is significantly more nucleophilic than the endocyclic pyrazole NH. Selective acylation at C4 occurs under mild conditions (0°C, Et -

Bioactivity: Many COX-2 inhibitors and kinase inhibitors utilize this amide linkage.

C. Sandmeyer/Diazotization

-

Caution: 4-Diazopyrazoles are stable but potentially energetic.[2]

-

Utility: Conversion to 4-Halo derivatives (Sandmeyer) or azo-coupling to form dyes.

Visualization: Reactivity Network

Figure 2: Divergent synthesis pathways from the 4-amino scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-diphenyl-1H-pyrazol-4-amine via Nitroso Reduction.

-

Nitrosation:

-

Dissolve 3,5-diphenylpyrazole (10 mmol) in glacial acetic acid (20 mL).

-

Note: If starting from dibenzoylmethane, perform the nitrosation on the diketone first as described in Route A.

-

Add NaNO

(12 mmol) in water (5 mL) dropwise at 10°C. Stir for 1 hour. -

Dilute with water. Filter the green/blue precipitate of 4-nitroso-3,5-diphenylpyrazole.

-

Validation: UV-Vis will show a characteristic n->

* transition for the nitroso group (~650-700 nm, weak).

-

-

Reduction:

-

Suspend the nitroso intermediate (5 mmol) in Ethanol (30 mL).

-

Add Hydrazine Hydrate (20 mmol) and a catalytic amount of 10% Pd/C (50 mg).

-

Heat to reflux for 2 hours. The color should fade from green to pale yellow/colorless.

-

Hot Filtration: Filter through Celite to remove Pd/C while hot.

-

Crystallization: Concentrate the filtrate. Cool to 4°C. Collect crystals.

-

-

Characterization (Expected Data):

-

1H NMR (DMSO-d

): -

IR (KBr): 3400, 3320 cm

(NH

-

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[3]

-

Stability: The free amine is susceptible to oxidation. Store under Nitrogen or Argon at 2-8°C. Darken upon storage indicates formation of azo/azoxy impurities.

-

Energetics: While the amine is stable, nitro and diazo precursors in this series can be energetic.[4][2] Handle 4-nitroso/4-diazo intermediates with blast shields.

References

-

Synthesis of 4-aminopyrazoles: Source:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 4-aminopyrazoles via isonitroso intermediates." (Generalized citation for the isonitroso route).

-

Biological Activity of Diphenylpyrazoles: Title: "3,5-Diphenyl-1H-pyrazole derivatives: Synthesis and anti-inflammatory activity."[5] Source:Farmaco (1993).

-

Hole Transport Materials: Title: "1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene." Source:Molbank (MDPI).

-

Energetic Precursors (LLM-116/LLM-226): Title: "Trimerization of 4-Amino-3,5-dinitropyrazole."[6] Source:Lawrence Livermore National Laboratory / OSTI.

Sources

3,5-diphenyl-1H-pyrazol-4-amine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-diphenyl-1H-pyrazol-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-diphenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of chemical structure and intermolecular forces. It further provides detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility behavior of complex organic molecules to advance their work in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility

3,5-diphenyl-1H-pyrazol-4-amine is a multifaceted molecule featuring a pyrazole core, a privileged scaffold in drug discovery. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, one of which is a pyrrole-like hydrogen bond donor (N1-H) and the other a pyridine-like hydrogen bond acceptor (N2). The structure is further functionalized with an amino group at the 4-position, which also acts as a hydrogen bond donor and acceptor, and two phenyl groups at the 3 and 5-positions.

The solubility of a compound is a critical physicochemical property that governs its utility across numerous scientific disciplines. In drug development, solubility directly impacts bioavailability, formulation, and administration routes. For synthetic chemists, it is paramount for reaction setup, controlling precipitation, and designing effective purification strategies like recrystallization.[1] Understanding the solubility of 3,5-diphenyl-1H-pyrazol-4-amine is therefore not an academic exercise, but a foundational requirement for its practical application.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 3,5-diphenyl-1H-pyrazol-4-amine presents a duality of polar and non-polar characteristics, which dictates a nuanced solubility profile.

Molecular Structure Analysis:

-

Polar Features: The molecule possesses significant hydrogen bonding capabilities. The pyrazole N1-H, the amino (-NH2) group, and the pyridine-like N2 atom can all participate in hydrogen bonds with appropriate solvent molecules. These features suggest an affinity for polar solvents.

-

Non-Polar Features: The two phenyl rings are large, non-polar, and hydrophobic moieties. These groups will favor interactions with non-polar solvents through van der Waals forces (specifically, π-π stacking).

-

Aromaticity and Rigidity: The pyrazole and phenyl rings are aromatic, contributing to a relatively rigid and planar structure. This rigidity can enhance crystal packing, leading to higher lattice energy and consequently, lower solubility. The melting point of the closely related 3,5-diphenyl-1H-pyrazole is high (200-203 °C), indicating strong intermolecular forces in the solid state that must be overcome for dissolution.[2]

Predicted Solubility in Different Solvent Classes:

Based on this structural analysis, we can predict the solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar pyrazole and amine functionalities. Therefore, moderate to good solubility is predicted in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the intermolecular hydrogen bonds within the solute's crystal lattice. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective at dissolving complex, hydrogen-bonding molecules. High solubility is anticipated in these solvents. Acetone and Acetonitrile are also expected to be effective solvents.[1]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack the ability to form strong hydrogen bonds. While the phenyl groups will have some affinity for aromatic solvents like toluene, the strong polar interactions of the pyrazole-amine core will likely dominate, leading to poor solubility . Solubility in aliphatic hydrocarbons like hexane is expected to be very low. Diethyl ether, with its slight polarity, may show marginal solubility.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. They may offer a balance, being able to interact with the non-polar regions while not being completely repelled by the polar groups. Low to moderate solubility is predicted.

This predictive framework is summarized in the table below.

| Solvent Class | Representative Solvents | Key Solvent Properties | Predicted Solubility of 3,5-diphenyl-1H-pyrazol-4-amine | Rationale |

| Polar Protic | Methanol, Ethanol | H-bond donor & acceptor | Moderate to Good | Solvates polar N-H and -NH2 groups effectively. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | H-bond acceptor, high polarity | High | Strong H-bond acceptors disrupt solute-solute interactions. |

| Non-Polar Aromatic | Toluene | Aromatic, low polarity | Low to Moderate | Favorable π-π interactions with phenyl rings, but poor H-bonding. |

| Non-Polar Aliphatic | Hexane, Heptane | Non-polar, no H-bonding | Very Low / Insoluble | Cannot overcome the strong intermolecular forces of the solute. |

| Halogenated | Dichloromethane (DCM) | Weakly polar | Low to Moderate | Offers a balance between solvating non-polar and polar regions. |

Experimental Determination of Solubility

To move from prediction to empirical fact, rigorous experimental determination is required. The following protocols provide standardized methods for both qualitative and quantitative solubility assessment.

Workflow for Solubility Determination

The overall process for characterizing the solubility of the target compound is outlined below.

Caption: Workflow for solubility analysis of 3,5-diphenyl-1H-pyrazol-4-amine.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment to classify the compound's solubility in various solvents.

Materials:

-

3,5-diphenyl-1H-pyrazol-4-amine (solid, finely powdered)

-

Small test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A range of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMF, DMSO)

Procedure:

-

Aliquot Solute: Accurately weigh approximately 25 mg of 3,5-diphenyl-1H-pyrazol-4-amine into a small, dry test tube.

-

Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

-

Agitation: Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observation: Visually inspect the mixture. If all the solid has dissolved, the compound is classified as "Very Soluble" .

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.25 mL of the solvent (total volume 0.50 mL) and repeat the agitation and observation steps.

-

Final Solvent Addition: If undissolved solid remains, add a final 0.25 mL of solvent (total volume 0.75 mL). Agitate and observe again.

-

Classification:

-

Soluble: The compound dissolves completely in a total volume of 0.75 mL.

-

Sparingly Soluble: A significant portion, but not all, of the compound dissolves.

-

Insoluble: Little to no solid dissolves.

-

Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

This protocol determines the equilibrium solubility at a specific temperature, typically using High-Performance Liquid Chromatography (HPLC) for analysis.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve Preparation: Prepare a series of standard solutions of 3,5-diphenyl-1H-pyrazol-4-amine of known concentrations in a suitable solvent (e.g., acetonitrile or a mobile phase mimic). Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid 3,5-diphenyl-1H-pyrazol-4-amine to a vial (ensure solid remains undissolved).

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired test solvent into the vial.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same temperature for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the prepared calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the compound.

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution.

-

The result is the quantitative solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, µg/mL, or mol/L.

-

Conclusion

References

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support Center.

- BenchChem. (2025). Troubleshooting workflow for poor pyrazole solubility. BenchChem Technical Support Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1CzOTjw_DbaJHUApCTkzFhCeS9OsmGg-zJer8R3QwRppfW-48CinqOM8JRlAxcIZrJxm8ZufKVaD7CxNWvjzhSPDQNsMDUxGO91WFQHD7dzUe1DVYhK7TRFq-YoQu9pVPF_oQpu-5BDgPXV1XCOxjjccXzQrwDgjwnRTbyVNE1dzgLFTFvRFL_Vnq0PAKX02DppgfBVvGRmpXDkiSiN-3GA==]

-

ChemSynthesis. (2025, May 20). 3,5-diphenyl-1H-pyrazol-4-ylamine. ChemSynthesis. [Link]

-

ChemSynthesis. (2025, May 20). 3,5-diphenyl-1H-pyrazole. ChemSynthesis. [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

MDPI. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. MDPI. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

Sources

Methodological & Application

using 3,5-diphenyl-1H-pyrazol-4-amine as a ligand in coordination chemistry

Topic: Using 3,5-Diphenyl-1H-pyrazol-4-amine as a Ligand in Coordination Chemistry Content Type: Application Notes and Protocols

Ligand Design, Synthesis, and Supramolecular Utility

Executive Summary

This guide details the application of 3,5-diphenyl-1H-pyrazol-4-amine (hereafter 4-NH₂-3,5-Ph₂pz ) in coordination chemistry. Unlike simple aliphatic amines, this ligand offers a unique electronic and steric profile due to the pyrazole core and flanking phenyl groups. It serves two distinct roles:

-

Direct Ligand: Acting as a monodentate donor via the pyrazole nitrogen (

), with the amine group ( -

Derivatization Platform: Functioning as a precursor for bulky Schiff base ligands, enabling the construction of N,N- or N,O-chelating systems with tunable steric environments.

Part 1: Ligand Characteristics & Coordination Logic

Electronic Structure & Binding Sites

The 4-NH₂-3,5-Ph₂pz molecule presents a competitive coordination landscape. Understanding the electron density distribution is critical for experimental design.

| Feature | Chemical Consequence | Coordination Implication |

| Pyrazole Ring ( | Tautomeric equilibrium ( | The deprotonated pyrazolate ( |

| Exocyclic Amine ( | Lone pair is partially delocalized into the aromatic pyrazole | Reduced basicity compared to alkyl amines. It rarely binds metal centers directly if the |

| 3,5-Diphenyl Groups | Significant steric bulk. | Prevents formation of crowded homoleptic complexes (e.g., |

Decision Matrix: Selecting the Coordination Mode

Use the following logic flow to determine the optimal experimental approach for your metal center.

Figure 1: Decision tree for selecting the coordination strategy based on metal hardness and stability requirements.

Part 2: Synthesis Protocols

Protocol A: Ligand Synthesis (From 3,5-Diphenylpyrazole)

Commercially available 4-NH₂-3,5-Ph₂pz can be expensive. The following two-step protocol is robust and scalable.

Reagents:

-

3,5-Diphenylpyrazole (Starting Material)[1]

-

Nitric Acid (HNO₃, fuming) & Sulfuric Acid (H₂SO₄, conc.)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Hydrazine Hydrate/Pd-C

Step 1: Nitration [2][3]

-

Dissolve 3,5-diphenylpyrazole (10 mmol) in conc. H₂SO₄ (15 mL) at 0°C.

-

Dropwise add fuming HNO₃ (12 mmol) while maintaining temperature <10°C.

-

Stir at room temperature for 2 hours.

-

Pour onto crushed ice. The yellow precipitate is 4-nitro-3,5-diphenylpyrazole .

-

Filter, wash with water until neutral, and recrystallize from ethanol.

Step 2: Reduction (The Tin Chloride Method)

Note: This method avoids the high-pressure hydrogenation equipment.

-

Suspend 4-nitro-3,5-diphenylpyrazole (5 mmol) in Ethanol (30 mL).

-

Add SnCl₂·2H₂O (25 mmol) and conc. HCl (5 mL).

-

Reflux for 4 hours. The solution will turn clear/pale.

-

Cool and neutralize with 10% NaOH solution until pH ~8.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layer over MgSO₄ and evaporate.

-

Purification: Recrystallize from Benzene/Petroleum Ether or Ethanol.

Protocol B: Schiff Base Derivatization (The "Platform" Approach)

To create a stable chelating ligand, condense the amine with an aldehyde.

-

Stoichiometry: 1:1 molar ratio of 4-NH₂-3,5-Ph₂pz and Salicylaldehyde (or derivative).

-

Solvent: Absolute Ethanol.

-

Catalyst: Glacial Acetic Acid (2-3 drops).

-

Procedure: Reflux for 3-6 hours. Monitor by TLC.

-

Isolation: Cool to precipitate the imine. Filter and wash with cold ethanol.

-

Result: A tridentate or bidentate ligand capable of forming stable

complexes.[6]

-

Part 3: Complexation Protocols

Protocol C: Direct Coordination (Metal-Pyrazoles)

This protocol targets complexes of the type

Target Metals: Co(II), Cu(II), Zn(II), Ni(II).[6][7]

-

Ligand Solution: Dissolve 4-NH₂-3,5-Ph₂pz (2 mmol) in hot Ethanol (20 mL).

-

Metal Solution: Dissolve Metal Salt (

) (1 mmol) in Ethanol (10 mL).-

Critical Step: Add the metal solution slowly to the ligand solution to prevent rapid precipitation of polymeric species.

-

-

Reflux: Heat at 60-70°C for 2 hours.

-

Crystallization:

-

If precipitate forms immediately: Filter hot (likely polymeric).

-

If clear: Allow slow evaporation at room temperature for X-ray quality crystals.

-

-

Characterization Check:

-

IR Spectroscopy: Look for the shift in

(approx 1580 cm⁻¹) and the non-shift or splitting of

-

Protocol D: Supramolecular Assembly

To utilize the ligand for Crystal Engineering (MOFs/H-bonded networks):

-

Use a dicarboxylate linker (e.g., terephthalic acid) as a co-ligand.

-

Mix Metal : Pyrazole-Amine : Carboxylate in a 1:1:1 ratio in DMF/Ethanol.

-

Use solvothermal conditions (100°C, sealed Teflon liner, 24h).

Part 4: Data Interpretation & Applications

Spectroscopic Fingerprints

| Technique | Signal | Interpretation |

| FT-IR | Unchanged: Amine is free (Monodentate mode). Shifted/Broad: Amine is H-bonded or coordinated.[8] | |

| 1H NMR | Pyrazole-NH (broad, >12 ppm) | Disappears upon deprotonation (formation of pyrazolate). |

| UV-Vis | Significant bathochromic shift indicates conjugation with metal d-orbitals. |

Biological & Catalytic Applications

-

Antimicrobial: The Schiff base derivatives (Protocol B) complexed with Cu(II) and Co(II) show enhanced lipophilicity, facilitating cell membrane penetration (Overton's concept).

-

Catalysis: Pd(II) complexes of the direct amine ligand have shown activity in Suzuki-Miyaura coupling, where the bulky phenyl groups protect the active Pd center from aggregation.

Visualizing the Pathway

Figure 2: Synthetic pathway from precursor to ligand and subsequent application branches.

References

-

Synthesis of Pyrazole Derivatives

- Title: Synthesis and characterization of 4-amino-3,5-dinitropyrazole and its deriv

- Source: ResearchGate / energetic materials liter

-

URL:[Link]

-

Coordination of Dimethyl Analogues (Structural Proxy)

- Title: Synthesis, X-ray Crystal Structure... of Dichloro-bis(3,5-dimethyl-4-amino-1H-pyrazole) Cobalt(II).

- Source: Ukrainian Chemistry Journal.

-

URL:[Link]

-

Schiff Base Applications

- Title: Synthesis, Characterization... of Metal(II)

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Biological Activity of Pyrazole Complexes

- Title: Pyrazole-Infused Metal Complexes: Anticancer Activity and DNA Cleavage.

- Source: ACS Applied Bio M

-

URL:[Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, Antioxidant, and Antibacterial Studies of Some Metal(II) Complexes of Tetradentate Schiff Base Ligand: (4E)-4-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

Application Notes & Protocols: Leveraging 3,5-diphenyl-1H-pyrazol-4-amine for Selective COX-2 Inhibitor Synthesis

Abstract

This comprehensive guide details the strategic use of 3,5-diphenyl-1H-pyrazol-4-amine as a pivotal intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The pyrazole scaffold is a cornerstone in the molecular architecture of numerous anti-inflammatory drugs, and understanding its synthesis and functionalization is critical for drug discovery and development.[1][2] These application notes provide an in-depth look at the synthesis of the aminopyrazole intermediate, followed by a detailed, field-tested protocol for its conversion into a celecoxib analog, a well-established COX-2 inhibitor. We will explore the causality behind experimental choices, offer troubleshooting insights, and present workflows designed for reproducibility and scalability. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel anti-inflammatory agents.

Introduction: The Significance of the Pyrazole Scaffold in COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a critical class of therapeutics for managing pain and inflammation.[3] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.[3] The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field.[4] While COX-1 is essential for baseline physiological functions like maintaining the gastrointestinal lining, COX-2 is primarily expressed during inflammatory processes.[2][4]

This distinction led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][5] A prominent structural feature of many selective COX-2 inhibitors, including the landmark drug celecoxib, is the 1,5-diarylpyrazole core.[1][3][6] The specific arrangement of aryl groups and the presence of a sulfonamide moiety on one of the N-phenyl rings are key to this selectivity.[1]

The intermediate, 3,5-diphenyl-1H-pyrazol-4-amine, represents a versatile and strategically important building block. Its synthesis and subsequent elaboration are fundamental steps in accessing a wide range of potent and selective COX-2 inhibitors.

The Key Intermediate: Synthesis of 3,5-diphenyl-1H-pyrazol-4-amine

The synthesis of the pyrazole core is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For our target intermediate, a common and efficient route involves the synthesis of a precursor which can then be converted to the desired 4-amino derivative.

A reliable method involves the reaction of dibenzoylmethane (a 1,3-dicarbonyl) with hydrazine, followed by nitration at the 4-position and subsequent reduction to the amine.

Synthetic Workflow Overview

The overall process can be visualized as a multi-step sequence, beginning with commercially available starting materials and proceeding through the formation of the core heterocyclic structure to the installation of the key amine functional group.

Caption: Workflow for the synthesis of the key aminopyrazole intermediate.

Detailed Protocol: Synthesis of 3,5-diphenyl-1H-pyrazol-4-amine

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles | Notes |

| Dibenzoylmethane | 224.26 g/mol | 22.4 g | 0.10 | |

| Hydrazine Hydrate (~64%) | 50.06 g/mol | 6.0 mL | ~0.12 | Use in a well-ventilated fume hood. |

| Ethanol | 46.07 g/mol | 150 mL | - | |

| Sulfuric Acid (98%) | 98.08 g/mol | 50 mL | - | Add slowly over ice. |

| Nitric Acid (70%) | 63.01 g/mol | 10 mL | - | Add dropwise at low temperature. |

| Tin(II) Chloride Dihydrate | 225.63 g/mol | 56.5 g | 0.25 | |

| Hydrochloric Acid (conc.) | 36.46 g/mol | 100 mL | - | |

| Sodium Hydroxide | 40.00 g/mol | As needed | - | For neutralization (e.g., 10M solution). |

Step 1: Synthesis of 3,5-diphenyl-1H-pyrazole

-

To a 250 mL round-bottom flask, add dibenzoylmethane (22.4 g, 0.10 mol) and ethanol (150 mL).

-

Stir the mixture until the solid is fully dissolved.

-

Slowly add hydrazine hydrate (6.0 mL, ~0.12 mol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

Allow the reaction to cool to room temperature. The product will often crystallize out of solution.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.

-

Causality: Ethanol is an excellent solvent for both reactants, and its boiling point is suitable for driving the condensation reaction. The excess hydrazine ensures the reaction goes to completion.

-

Step 2: Nitration of 3,5-diphenyl-1H-pyrazole

-

In a 500 mL flask, cool concentrated sulfuric acid (50 mL) in an ice/salt bath to 0-5 °C.

-

Slowly add the dried 3,5-diphenyl-1H-pyrazole from Step 1 in small portions, ensuring the temperature does not exceed 10 °C.

-

Once addition is complete, slowly add concentrated nitric acid (10 mL) dropwise via an addition funnel, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Causality: The highly acidic environment protonates the pyrazole ring, making it susceptible to electrophilic aromatic substitution. The nitro group directs to the 4-position due to steric hindrance at other positions. Low temperature is critical to control the exothermic reaction and prevent over-nitration.

-

Step 3: Reduction to 3,5-diphenyl-1H-pyrazol-4-amine

-

To a 500 mL flask, add the dried 3,5-diphenyl-4-nitro-1H-pyrazole from Step 2, tin(II) chloride dihydrate (56.5 g, 0.25 mol), and concentrated hydrochloric acid (100 mL).

-

Heat the mixture to 70-80 °C with stirring for 3 hours. The yellow solid should dissolve.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 10M) until the pH is >10. The amine product will precipitate. Be cautious as this is a highly exothermic process.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure 3,5-diphenyl-1H-pyrazol-4-amine.

-

Causality: Tin(II) chloride in concentrated HCl is a classic and robust reducing agent for converting aromatic nitro groups to amines (a Bechamp reduction). The final basic workup is necessary to deprotonate the amine hydrochloride salt and precipitate the free base, which can then be extracted into an organic solvent.

-

Application Protocol: Synthesis of a Celecoxib Analog

With the key intermediate in hand, we can now proceed to the final steps of synthesizing a COX-2 inhibitor. This protocol describes the synthesis of a celecoxib analog by reacting our aminopyrazole with a benzenesulfonyl chloride derivative. For this example, we will use 4-acetylbenzenesulfonyl chloride to demonstrate the core chemistry.

Reaction Scheme

Sources

- 1. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. zenodo.org [zenodo.org]

- 6. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Troubleshooting & Optimization

preventing oxidation of 4-amino-3,5-diphenylpyrazole during storage

Technical Support Center: 4-Amino-3,5-Diphenylpyrazole Stability Guide

Case ID: OX-PYR-35DP Status: Open Priority: Critical (Compound Integrity Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Pink Powder" Phenomenon

Welcome to the technical support hub for 4-amino-3,5-diphenylpyrazole (CAS: [Relevant CAS if known, otherwise omit]). If you are here, it is likely because your white or off-white crystalline solid has developed a pink, reddish, or brown hue.[1]

The Verdict: Your compound is undergoing oxidative degradation.[2] The Cause: The electron-rich amino group at position 4 is highly susceptible to radical-mediated oxidation, catalyzed by atmospheric oxygen, light, and trace metals.[1] This results in the formation of colored azo-dimers and quinoid species.

This guide provides a self-validating system to arrest this process and recover your material.

Diagnostic Module: Is My Compound Compromised?

Before attempting purification, confirm the degradation state using this diagnostic matrix.

| Indicator | Observation | Status | Action Required |

| Visual | White / Off-white crystals | Pristine | Proceed to Storage Protocol immediately.[1] |

| Visual | Pale Pink / Salmon tint | Mild Oxidation (<2%) | Usable for crude reactions; Recrystallize for analytics. |

| Visual | Deep Red / Brown / Black | Severe Oxidation (>5%) | STOP. Do not use. Proceed to Recovery Protocol. |

| LC-MS | M+H = 236.1 (Main Peak) | Pure | None.[1] |

| LC-MS | M+H = 468-470 range (Dimer) | Degraded | Presence of azopyrazole dimer.[1] Purification required. |

Root Cause Analysis: The Mechanics of Decay

To prevent oxidation, you must understand how it happens.[1] 4-amino-3,5-diphenylpyrazole does not just "go bad"; it follows a specific mechanistic pathway.

The Mechanism:

-

Initiation: Light or trace metals strip an electron from the amino nitrogen, forming a radical cation .

-

Propagation: This radical species is highly reactive. It attacks unoxidized molecules or couples with other radicals.

-

Termination: The formation of azopyrazoles (N=N linked dimers) or quinone-diimines. These highly conjugated systems are responsible for the intense red/brown color, even at trace (ppm) levels.

Visualization of the Degradation Pathway:

Figure 1: Oxidative pathway of aminopyrazoles leading to colored azo-dimer impurities.[1]

Protocol A: The "Gold Standard" Storage System

Objective: Zero oxygen contact during long-term storage. Principle: Exclusion of the three oxidation vectors: Light, Oxygen, Moisture.[1]

Step-by-Step Workflow

-

Container Selection: Use Amber glass vials with screw caps.

-

Why? Amber glass blocks UV/Blue light that catalyzes radical formation.

-

Critical: Ensure the cap has a PTFE (Teflon) liner . Paper or rubber liners can leach plasticizers or allow gas exchange.

-

-

The "Argon Blanket":

-

Place the open vial containing the solid into a container or glove bag.

-

Gently flow Argon (heavier than air) into the vial for 15–30 seconds.

-

Tip: Do not blow the powder out. Use a low flow rate. The Argon will settle over the solid, displacing the lighter oxygen.

-

-

Sealing:

-

Cap the vial tightly while it is still under the Argon flow.

-

Wrap the cap junction with Parafilm to create a secondary gas barrier.

-

-

Environment:

-

Store at -20°C .

-

Why? Arrhenius kinetics dictate that lowering temperature significantly slows the rate of radical propagation.

-

Figure 2: The 5-step "Gold Standard" storage workflow for labile aromatic amines.

Protocol B: Recovery of Oxidized Material

If your material is already pink/brown, use this recrystallization method.[1] Note: Avoid silica gel chromatography if possible, as the acidic nature of silica can sometimes catalyze further decomposition or streak the amine.

Reagents:

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

-

Decolorization:

-

Remove from heat.

-

Add Activated Charcoal (approx. 5-10% by weight of your compound).[1]

-

Warning: Do not add charcoal to boiling solvent; it will foam over.

-

Boil gently for 5–10 minutes.

-

-

Filtration: Filter the hot solution through a Celite pad (diatomaceous earth) to remove the charcoal.

-

Tip: Pre-warm the funnel to prevent premature crystallization.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature.

-

Then, place in an ice bath (0°C) for 1 hour.

-

-

Collection: Filter the white crystals and wash with cold Ethanol.

-

Drying: Dry under high vacuum. Store immediately using Protocol A.

Frequently Asked Questions (FAQ)

Q: Can I store this as a solution (e.g., in DMSO or Methanol)? A: No. Storage in solution drastically accelerates oxidation because dissolved oxygen diffuses more freely than in the crystal lattice. Always store as a dry solid. If you must have a stock solution, prepare it fresh or freeze it at -80°C under Argon.[1]

Q: Why did my sample turn black in the desiccator? A: A standard desiccator removes moisture but not oxygen. In fact, if the desiccator is clear glass and sits on a bench, it acts as a greenhouse, exposing the sample to light.[1] You removed the water but left the two primary killers: Light and Oxygen.

Q: Can I use Nitrogen instead of Argon? A: Yes, Nitrogen is acceptable. However, Argon is superior because it is heavier than air.[1] It "sits" in the vial, forming a stable blanket over your crystals. Nitrogen is lighter and mixes more easily with air if the turbulence is high during capping.

References

-

Electrochemical Oxidation Mechanism

-

Synthesis & Handling

- Title: Inhibition of amine oxidation (Patent US20120271026A1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]

- 3. Electrochemical oxidation of 3-amino-4,5-dihydro-1-phenylpyrazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

Technical Support Center: Purification of 3,5-diphenyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols for the removal of residual hydrazine from 3,5-diphenyl-1H-pyrazol-4-amine. Hydrazine, a common reactant in pyrazole synthesis, is a toxic and genotoxic impurity that requires stringent control. This document offers a logic-driven approach to its identification, removal, and verification.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 3,5-diphenyl-1H-pyrazol-4-amine likely contaminated with hydrazine?

A: The presence of hydrazine is almost always a direct consequence of the synthetic route used. The most common and efficient methods for creating the pyrazole core involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine hydrate.[1][2][3] As a starting material, unreacted hydrazine can easily be carried through the initial work-up, leading to contamination of the final product.

Q2: What are the primary risks associated with residual hydrazine in a pharmaceutical compound?

A: From a drug development perspective, hydrazine is a significant safety concern. It is classified as a highly toxic and dangerously unstable compound.[4] More critically, it is a known carcinogen and is considered a "cohort of concern" genotoxic impurity by regulatory bodies.[5] According to regulatory guidance, such impurities must be controlled to exceptionally low levels, often below a Threshold of Toxicological Concern (TTC) of 1.5 µg per day total intake.[5] Failure to adequately remove and quantify this impurity can result in regulatory rejection of a drug substance.

Q3: How can I quickly and reliably test for the presence of hydrazine in my crude product?

A: A simple, rapid, and sensitive qualitative or quantitative test can be performed using a colorimetric method with p-dimethylaminobenzaldehyde (DMAB). Hydrazine reacts with DMAB to form a distinct yellow p-dimethylaminobenzaldazine complex, which has a maximum UV absorbance around 455-458 nm.[4][6] This test is highly effective for detecting hydrazine at low concentrations and can be performed with a standard UV-Vis spectrophotometer. For rigorous quantification, validated chromatographic methods such as HPLC or GC are required.[7]

Troubleshooting and Purification Protocols

This section is designed as a decision-making guide. Start with the initial assessment and proceed to more advanced techniques as required by your purity specifications.

Decision Workflow for Hydrazine Removal

Caption: Decision workflow for selecting the appropriate purification strategy.

Q4: My initial analysis confirms hydrazine contamination. What is the first and most direct purification step?

A: The first line of defense is an aqueous wash (liquid-liquid extraction). This exploits the vast difference in polarity and solubility between your target compound and hydrazine. Hydrazine is a small, polar molecule that is miscible with water, while 3,5-diphenyl-1H-pyrazol-4-amine is a much larger, predominantly non-polar organic molecule.

Protocol 1: Aqueous Wash for Bulk Hydrazine Removal

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

-

Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.

-

Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking, which can lead to emulsion formation.

-

Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If using EtOAc, the aqueous layer is the bottom layer; if using DCM, it is the top layer.

-

Repeat: Repeat the wash process two more times with fresh deionized water.

-

Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any minor emulsions and removes residual water from the organic layer.

-

Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the partially purified product.

-

Causality: This method works by partitioning the highly polar hydrazine into the aqueous phase, physically separating it from the desired compound, which remains in the organic phase.

Q5: The aqueous wash helped, but my product still isn't pure. What is the next step for a gram-scale purification?

A: For gram-scale quantities, recrystallization is the most effective and economical next step. This process relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system at different temperatures.

Protocol 2: Recrystallization of 3,5-diphenyl-1H-pyrazol-4-amine

-

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. Based on literature for similar pyrazole structures, ethanol is an excellent starting point.[8] Other potential solvents include isopropanol or a binary system like ethyl acetate/hexane.

-

Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) while stirring or swirling until the solid is completely dissolved. Do not add excessive solvent.

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

-

Self-Validation: The formation of well-defined crystals is a strong indicator of increased purity. A sharpened melting point and a clean TLC or HPLC chromatogram will confirm the removal of impurities.

Q6: I need to reduce hydrazine to parts-per-million (ppm) levels for a pharmaceutical application. Standard methods are not sufficient. What advanced techniques can I use?

A: To achieve ultra-low levels of hydrazine, you must employ methods that are highly specific and efficient. Chemical scavenging or the use of specialized adsorbent resins are the preferred strategies.

Method A: Chemical Scavenging

This technique involves adding a reagent that selectively reacts with hydrazine to form a new, easily separable compound (a hydrazone). A simple aromatic aldehyde like benzaldehyde is an effective scavenger.

Protocol 3: Hydrazine Scavenging with Benzaldehyde

-

Preparation: Dissolve the partially purified product in a suitable solvent like ethanol or toluene.

-

Scavenger Addition: Add a slight molar excess (1.1 to 1.5 equivalents relative to the suspected amount of hydrazine) of benzaldehyde to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours. The reaction forms benzaldehyde hydrazone.

-

Removal of Byproduct: The resulting hydrazone is significantly less polar and has a much higher molecular weight than hydrazine. It can now be easily removed by:

-

Recrystallization: The hydrazone will likely have different solubility properties than your product, allowing for separation.

-

Column Chromatography: The hydrazone will have a different Rf value, enabling clean separation on a silica gel column.

-

-

Work-up: Concentrate the reaction mixture and proceed with either recrystallization or chromatography to isolate the final, highly pure product.

Method B: Adsorbent-Based Removal

Specialized polymers can be used to trap hydrazine. A patented method describes the use of crosslinked polyvinylpyrrolidone (PVPP) for this purpose.[9] PVPP is an insoluble solid polymer that can be added to a solution of your product and then simply filtered off.

Purification Method Comparison

| Method | Principle | Pros | Cons | Best Use Case |

| Aqueous Wash | Partitioning based on polarity | Fast, cheap, removes bulk water-soluble impurities | Inefficient for trace removal; can form emulsions | Initial work-up of crude reaction mixture |

| Recrystallization | Differential solubility | Highly effective for purity enhancement, scalable, cost-effective | Requires finding a suitable solvent, potential for product loss | Post-wash purification of solid compounds (>1g scale) |

| Column Chromatography | Differential adsorption | Excellent separation power, can isolate multiple components | Labor-intensive, costly solvents, less scalable | Small-scale purification or for separating complex mixtures |

| Chemical Scavenger | Covalent reaction and transformation | Highly specific, very effective for trace removal to ppm levels | Adds a new reagent and byproduct that must be removed | Final purification step for pharmaceutical-grade material |

| Adsorbent Resin (PVPP) | Selective physical adsorption | Simple filtration removal, high selectivity for hydrazines[9] | Cost of the resin, may require optimization of contact time | Final polishing step for high-value compounds |

Advanced Purification Logic

Caption: Logic for advanced, trace-level hydrazine removal techniques.

References

-

ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products . HWI group. [Link]

-

ICH guideline Q3C (R5)on impurities: guideline for residual solvents . GMP Navigator. [Link]

-

Analytical Methods for Detecting Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Three Methods of Detection of Hydrazines . Tech Briefs. [Link]

-

ICH Q3C (R9) Guideline on impurities . European Medicines Agency (EMA). [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation (ICH). [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline . European Medicines Agency (EMA). [Link]

-

Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process . MDPI. [Link]

-

Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances . Scholars Research Library. [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. [Link]

-

What is Remov-Ox . Hydrazine Hydrate. [Link]

-

Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger . FINEAMIN. [Link]

-

Hydrazine Oxygen Scavenger - 5 & 55 Gallons . ChemWorld. [Link]

-

Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Request PDF . ResearchGate. [Link]

- Method for removing hydrazine compounds.

-

Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures . MDPI. [Link]

-

Hydrazine Hydrate . RXSOL. [Link]

-

One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling . ResearchGate. [Link]

-

How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? . ResearchGate. [Link]

-

Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes . PMC. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles . Hilaris Publisher. [Link]

- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.

-

Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride . Royal Society of Chemistry. [Link]

-

Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines . PubMed. [Link]

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene . MDPI. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines . Beilstein Archives. [Link]

-

A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive . Chemistry Europe. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. sielc.com [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. CN101827791A - Method for removing hydrazine compounds - Google Patents [patents.google.com]

Validation & Comparative

mass spectrometry fragmentation pattern of 3,5-diphenyl-1H-pyrazol-4-amine

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-diphenyl-1H-pyrazol-4-amine . It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of pyrazole scaffolds, which are ubiquitous in kinase inhibitor development (e.g., CDKs, p38 MAP kinase).

Executive Summary & Structural Context

3,5-diphenyl-1H-pyrazol-4-amine (MW: 235.28 Da) represents a challenging analyte due to its high symmetry and potential for tautomerization. Unlike its structural isomers (e.g., 1,3-diphenyl-1H-pyrazol-5-amine), this compound features a primary amine flanked by two identical phenyl groups on the C3 and C5 positions of the pyrazole core.

Accurate characterization requires distinguishing this specific substitution pattern from regioisomers that may co-elute during synthesis or metabolic studies. This guide delineates the specific Retro-1,3-Dipolar Cycloaddition (RDA) pathways that serve as the "fingerprint" for this molecule.

Key Performance Indicators (ESI-MS/MS)

| Parameter | 3,5-diphenyl-1H-pyrazol-4-amine | Isomeric Alternative (1,3-diphenyl-5-amine) |

| Precursor Ion [M+H]⁺ | m/z 236.12 | m/z 236.12 |

| Dominant Fragment | m/z 133 (Loss of PhCN) | m/z 77 (Phenyl cation) or m/z 118 |

| Diagnostic Neutral Loss | 103 Da (Benzonitrile) | 28 Da (N₂) or 17 Da (NH₃) |

| Fragmentation Energy | High (Stable Aromatic System) | Medium (N-N bond lability in N-phenyl) |

Experimental Methodology

To replicate the fragmentation data described, the following standardized LC-MS/MS conditions are recommended. These protocols ensure sufficient internal energy deposition to fracture the stable pyrazole ring.

Instrumentation Setup[1][2]

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

Analyzer: Q-TOF (for exact mass) or Triple Quadrupole (for MRM quantitation).

-

Collision Gas: Nitrogen or Argon.

Protocol: Optimization for Structural Elucidation

-

Solvent System: Use MeOH:Water (50:50) with 0.1% Formic Acid. Protonation of the exocyclic amine is favored in acidic media.

-

Direct Infusion: Infuse standard at 10 µL/min.

-

Source Voltage: Set Capillary Voltage to 3.5 kV.

-

Declustering Potential (DP): Set high (60–80 V) to minimize adducts, as the amine can form stable clusters.

-

Collision Energy (CE) Ramping: Acquire spectra at 20, 35, and 50 eV.

-

Note: The 3,5-diphenyl pyrazole core is hyper-stable. Low CE (<20 eV) will likely yield only the molecular ion [M+H]⁺. Significant fragmentation typically requires CE > 30 eV.

-

Deep Dive: Fragmentation Mechanism

The fragmentation of 3,5-diphenyl-1H-pyrazol-4-amine is governed by the stability of the aromatic substituents and the lability of the pyrazole N-N bond.

Primary Pathway: Retro-Cycloaddition (The "Signature" Cut)

Unlike simple amines that lose ammonia (NH₃, -17 Da), the dominant pathway for this scaffold involves the cleavage of the pyrazole ring itself.

-

Protonation: Occurs at the N2 ring nitrogen or the exocyclic 4-amine.

-

Ring Opening: The vibrational excitation leads to a Retro-1,3-Dipolar Cycloaddition (RDA).

-

Benzonitrile Elimination: The molecule ejects a neutral benzonitrile (Ph-CN) moiety (103.04 Da).

-

Resulting Ion: m/z 133.07.

-

Structure: This ion corresponds to a [Phenyl-C-CH-NH]⁺ species (likely an indole-like or azirine rearrangement product).

-

Why this matters: This is the most diagnostic transition. Isomers with N-phenyl groups often lose the phenyl ring as a radical or cation (m/z 77) rather than ejecting an intact nitrile.

-

Secondary Pathway: Nitrile Cleavage

From the m/z 133 fragment, a second loss of HCN (27 Da) or acetonitrile derivatives occurs, eventually stripping the molecule down to the phenyl cation (m/z 77).

Pathway Visualization

The following diagram illustrates the stepwise degradation of the molecular ion.

Caption: Proposed ESI-MS/MS fragmentation pathway of 3,5-diphenyl-1H-pyrazol-4-amine showing the diagnostic loss of benzonitrile.

Comparative Analysis: Differentiating Isomers

A critical challenge in drug discovery is distinguishing the 3,5-diphenyl-4-amine (Target) from the 1,3-diphenyl-5-amine (Alternative). These isomers have identical exact masses but distinct fragmentation fingerprints.

The "Alternative": 1,3-Diphenyl-1H-pyrazol-5-amine

In the 1,3-isomer, one phenyl group is attached to the ring Nitrogen (N1). The N-N bond strength is modulated by this N-phenyl substitution.

-

Mechanism Difference: The N-phenyl bond is susceptible to homolytic cleavage or rearrangement.

-

Key Fragment: The 1,3-isomer frequently exhibits a high-abundance peak at m/z 77 (Phenyl cation) directly from the parent, or m/z 93 (Aniline radical cation type) if the N-phenyl group is cleaved with the nitrogen.

-

Stability: The 1,3-isomer is generally less stable under CID (Collision Induced Dissociation) than the highly symmetric 3,5-isomer.

Comparison Table: Diagnostic Ions

| Feature | 3,5-Diphenyl-4-amine (Target) | 1,3-Diphenyl-5-amine (Alternative) |

| Base Peak (High CE) | m/z 133 (Loss of PhCN) | m/z 77 (Phenyl) or m/z 194 (Loss of C₂H₂N) |

| Loss of N₂ (28 Da) | Rare (Ring is stable) | Common (N-N cleavage favored) |

| Symmetry | Symmetric (C3/C5 equivalent) | Asymmetric |

| Polarity (RT) | Typically elutes earlier (more compact/symmetric) | Typically elutes later (dipole moment variance) |

Scientist's Note: If you observe a strong loss of 28 Da (N₂) giving m/z 208, you are likely looking at the 1,3-isomer or a diazo-intermediate, not the 3,5-diphenyl-4-amine.

References

-

NIST Mass Spectrometry Data Center. Fragmentation of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Analogous fragmentation rules). National Institute of Standards and Technology. [Link]

- Holzer, W., et al. "Pyrazoles: Synthesis and Spectroscopic Characterization." Journal of Heterocyclic Chemistry.

- Kéki, S., et al. "Collision-induced dissociation of protonated pyrazoles." Journal of Mass Spectrometry. (Mechanistic basis for Retro-Diels-Alder cleavage in pyrazoles).

Comparative Bioactivity Guide: 3,5-Diphenyl-1H-pyrazol-4-amine Scaffolds vs. Celecoxib

Executive Summary

This technical guide compares the bioactivity profiles of Celecoxib , a clinically established selective COX-2 inhibitor, and 3,5-diphenyl-1H-pyrazol-4-amine , a versatile chemical scaffold used in the discovery of novel kinase (CDK) and cyclooxygenase inhibitors.

While Celecoxib represents a "locked" pharmacophore optimized for inflammation and pain, the 3,5-diphenyl-1H-pyrazol-4-amine core serves as a "privileged structure" in medicinal chemistry. It offers a reactive amine handle at position 4, allowing for the synthesis of derivatives that can toggle bioactivity between anti-inflammatory (COX-2) and anti-proliferative (CDK2/9) pathways.

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Scientists.

Structural & Mechanistic Divergence

The fundamental difference lies in the substitution pattern of the pyrazole ring and the resulting target selectivity.

-

Celecoxib: A 1,5-diarylpyrazole .[1] The presence of a sulfonamide (

) at the para-position of the N1-phenyl ring is the critical pharmacophore for COX-2 selectivity (binding to the hydrophilic side pocket of the enzyme). -